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Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyridine

Cat. No.: B018056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound

2-Amino-3-benzyloxypyridine, a molecule of interest in pharmaceutical research and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Amino-3-benzyloxypyridine was acquired in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b018056?utm_src=pdf-interest
https://www.benchchem.com/product/b018056?utm_src=pdf-body
https://www.benchchem.com/product/b018056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.67 dd 1H Pyridine H-6

7.42 - 7.30 m 5H Phenyl H

6.94 dd 1H Pyridine H-4

6.58 t 1H Pyridine H-5

5.04 s 2H -OCH₂-

4.8 (broad s) s 2H -NH₂

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum was recorded in CDCl₃.[1]

Chemical Shift (ppm) Assignment

150.1 Pyridine C-2

145.8 Pyridine C-3

137.2 Phenyl C (quaternary)

136.9 Pyridine C-6

128.6 Phenyl CH

128.1 Phenyl CH

127.4 Phenyl CH

122.1 Pyridine C-4

111.8 Pyridine C-5

71.0 -OCH₂-
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Amino-3-benzyloxypyridine was

obtained from a KBr pellet.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretching (amine)

3060 - 3030 Medium C-H stretching (aromatic)

2950 - 2850 Medium C-H stretching (aliphatic)

1620 Strong N-H bending (amine)

1590, 1495, 1455 Medium to Strong
C=C stretching (aromatic

rings)

1240 Strong C-O stretching (aryl ether)

1100 Medium C-N stretching (amine)

740, 695 Strong
C-H bending (out-of-plane,

monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

m/z Relative Intensity (%) Assignment

200 50.2 [M]⁺ (Molecular Ion)

109 4.9 [M - C₇H₇]⁺

91 100.0 [C₇H₇]⁺ (Tropylium ion)

65 5.6 [C₅H₅]⁺
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Experimental Protocols
The following are generalized experimental protocols for the spectral analyses described

above. Specific parameters for the acquisition of the presented data for 2-Amino-3-
benzyloxypyridine may vary.

NMR Spectroscopy
Sample Preparation: A solution of 2-Amino-3-benzyloxypyridine is prepared by dissolving

approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H NMR).

Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Standard: Tetramethylsilane (TMS).

Temperature: Ambient probe temperature.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Number of scans: 512-2048 or more, depending on the sample concentration.
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Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-Amino-3-
benzyloxypyridine is finely ground with about 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

is recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe

or through a gas chromatograph (GC-MS). For a solid sample like 2-Amino-3-
benzyloxypyridine, direct insertion or injection of a solution into a GC is common. Electron

Ionization (EI) is a typical ionization method for such compounds.

Instrumentation and Parameters:

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Ionization Method: Electron Ionization (EI).
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Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Scan Speed: Typically 1-2 scans per second.

Inlet System (if GC-MS):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.

Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C)

to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

Visualizations
The following diagrams illustrate the relationships and workflows discussed in this guide.
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Caption: Workflow for the spectral analysis of 2-Amino-3-benzyloxypyridine.

Caption: Correlation of the molecular structure with key spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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